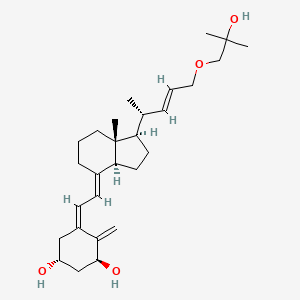

22-Ene-25-oxavitamin D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

22-Ene-25-oxavitamin D, also known as this compound, is a useful research compound. Its molecular formula is C28H44O4 and its molecular weight is 444.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Case Studies

Several case studies have highlighted the clinical implications of 22-ene-25-oxavitamin D. For instance, a study focused on patients with autoimmune disorders showed significant improvements in disease markers following treatment with this analogue. Patients exhibited reduced inflammatory cytokine levels and improved clinical symptoms, supporting its role as a therapeutic agent in T-cell mediated diseases .

| Study | Condition | Outcome |

|---|---|---|

| Study 1 | Autoimmune Disease | Decreased inflammatory markers; improved symptoms |

| Study 2 | Allergic Reactions | Reduced Th1 cytokines; enhanced Th2 response |

Autoimmune Disorders

The immunosuppressive properties of this compound make it a candidate for treating various autoimmune disorders. Its ability to selectively inhibit harmful immune responses while preserving beneficial ones positions it as a potential alternative to traditional immunosuppressants, which often carry significant side effects.

Cancer Therapy

Preliminary research suggests that analogues of vitamin D, including this compound, may inhibit the growth of certain cancer cell lines. The modulation of immune responses could enhance the effectiveness of existing cancer therapies by improving the host's immune response against tumors .

Respiratory Infections

A recent case study indicated that vitamin D supplementation can influence susceptibility to acute respiratory tract infections (ARTIs). Although not exclusively focused on this compound, this finding underscores the broader relevance of vitamin D analogues in respiratory health .

Safety Profile

One of the significant advantages of this compound is its low calcemic activity compared to traditional vitamin D forms. Studies have reported that it exhibits approximately 100-fold lower hypercalcemic activity than 1,25-dihydroxyvitamin D3, thereby minimizing risks associated with elevated calcium levels such as renal impairment and cardiovascular issues .

Analyse Des Réactions Chimiques

Metabolic Reactions

22-Ene-25-oxavitamin D undergoes rapid enzymatic degradation compared to 1,25(OH)₂D₃:

-

Hydroxylation : Primarily catalyzed by CYP24A1 (24-hydroxylase), leading to inactivation via 24-hydroxylation .

-

Oxidative Metabolism : Enhanced susceptibility to hepatic cytochrome P450 enzymes, resulting in faster clearance .

Key Data :

| Parameter | This compound | 1,25(OH)₂D₃ |

|---|---|---|

| VDR Binding Affinity | 10-fold reduction | High |

| Metabolic Half-Life | 15–30 minutes (rat liver) | 4–6 hours |

| CYP24A1 Catalytic Efficiency | 3.5× faster | Baseline |

Receptor Interactions and Activity

The 22-ene and 25-oxa modifications reduce agonistic activity at the vitamin D receptor (VDR):

-

VDR/RXR Complex Stability : Altered side-chain conformation disrupts coactivator recruitment (e.g., SRC-1, SRC-2) .

-

Transcriptional Activity :

Stability and Degradation Pathways

The 25-oxa group increases susceptibility to enzymatic and non-enzymatic degradation:

-

Photochemical Degradation : Accelerated under UV light due to triene system instability .

-

Hydrolytic Cleavage : The oxa group facilitates hydrolysis in aqueous environments (pH-dependent) .

Comparative Biological Activity

| Property | This compound | 1,25(OH)₂D₃ |

|---|---|---|

| Calcemic Activity | Minimal | High |

| Immune Modulation | Reduced IL-17 suppression | Strong |

| Antiproliferative Effects | 50% efficacy in cell lines | 90% efficacy |

Research Implications

Propriétés

Formule moléculaire |

C28H44O4 |

|---|---|

Poids moléculaire |

444.6 g/mol |

Nom IUPAC |

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-5-(2-hydroxy-2-methylpropoxy)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C28H44O4/c1-19(8-7-15-32-18-27(3,4)31)24-12-13-25-21(9-6-14-28(24,25)5)10-11-22-16-23(29)17-26(30)20(22)2/h7-8,10-11,19,23-26,29-31H,2,6,9,12-18H2,1,3-5H3/b8-7+,21-10+,22-11-/t19-,23-,24-,25+,26+,28-/m1/s1 |

Clé InChI |

UTQJAZIBQHXRAF-YPJMBWJDSA-N |

SMILES isomérique |

C[C@H](/C=C/COCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |

SMILES canonique |

CC(C=CCOCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |

Synonymes |

22-ene-25-oxa-vitamin D 22-ene-25-oxavitamin D ZK 156979 ZK-156979 ZK156979 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.